1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol
Description
1-{1-[(2-Methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol is a benzimidazole derivative characterized by a 2-methoxyphenylmethyl substitution at the N1 position of the benzimidazole core and a butan-1-ol group at the C2 position. The compound’s structure combines a heteroaromatic benzimidazole scaffold with a polar alcohol functional group and a methoxy-substituted aromatic side chain.
Properties
IUPAC Name |
1-[1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl]butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-8-17(22)19-20-15-10-5-6-11-16(15)21(19)13-14-9-4-7-12-18(14)23-2/h4-7,9-12,17,22H,3,8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYALFODGUJFBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol involves several steps. One common method includes the reaction of 2-methoxybenzyl chloride with 1H-1,3-benzodiazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with butan-1-ol under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts and controlling temperature and pressure .
Chemical Reactions Analysis
1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures
Scientific Research Applications
1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound can induce changes in cellular structures, such as membrane blebbing and mitochondrial disorganization, and trigger the production of reactive oxygen species (ROS), leading to apoptosis in certain cells .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The benzimidazole core is a common motif in medicinal chemistry due to its bioisosteric resemblance to purines. Below is a comparative analysis of structurally related compounds (Table 1):
Table 1: Structural Comparison of Benzimidazole Derivatives
Key Observations :
- Substituent Diversity: The N1 position varies from methoxy-aromatic (target compound) to phenolic () or alkoxy-alkyl chains (). These substitutions influence lipophilicity and solubility.
- Functional Groups: The C2 position in the target compound and analogs retains a butan-1-ol group, enhancing hydrophilicity. In contrast, compounds and feature phenolic groups, which may improve binding to metal ions or enzymes.
Yield and Purity :
Physicochemical Properties
- Molecular Weight : The target compound (351.42 g/mol) falls within the typical range for drug-like molecules (<500 g/mol). Analogs vary from 316.35 g/mol () to 376.41 g/mol ().
- Polarity: The butan-1-ol group increases hydrophilicity compared to analogs with phenolic or methoxy groups.
- Solubility: Compounds with phenolic groups () may exhibit pH-dependent solubility due to ionizable hydroxyl groups.
Biological Activity
The compound 1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol is a novel organic molecule with potential pharmacological applications. Its structure incorporates a benzodiazole core, which is often associated with various biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 324.38 g/mol. The compound's unique structure includes:
- Benzodiazole ring : Known for its diverse biological activities.
- Methoxyphenylmethyl substituent : Enhances interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds containing a benzimidazole or benzodiazole moiety often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzodiazoles can inhibit the growth of various pathogens, including bacteria and fungi. The specific interactions and mechanisms of action are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential enzymes.
Anticancer Activity
The anticancer properties of this compound have been highlighted in several studies. Compounds with similar structures have demonstrated efficacy against various cancer cell lines through mechanisms such as:
- Induction of apoptosis (programmed cell death).
- Inhibition of cell proliferation.
For example, a study on related benzodiazole derivatives showed promising results against breast cancer cell lines, suggesting that this compound may share similar pathways.
The mechanisms through which this compound exerts its biological effects may involve:
- Molecular docking studies : These studies predict how the compound interacts with specific proteins involved in disease pathways.
| Target Protein | Binding Affinity (kcal/mol) | Biological Activity |
|---|---|---|
| Protein Kinase B | -9.5 | Anticancer |
| Topoisomerase II | -8.7 | Antimicrobial |
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a related benzodiazole derivative showed significant activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Research : Another study in Cancer Letters highlighted the efficacy of benzodiazole derivatives in inhibiting the growth of various cancer cell lines, providing a basis for further exploration of this compound.
Synthesis
The synthesis of this compound typically involves several synthetic steps:
- Formation of the Benzodiazole Core : This is achieved through cyclization reactions involving an appropriate amine and carboxylic acid derivatives.
- Substitution Reactions : The introduction of the methoxyphenylmethyl group can be performed using nucleophilic substitution methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
